

Structure determination of nikkomycin pseudo-J using 2D NMR

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Compound Focus: Nikkomycin pseudo-J

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Introduction to Nikkomycins and Nikkomycin Pseudo-J

Nikkomycins are peptidyl nucleoside antibiotics produced by *Streptomyces* strains that act as potent competitive inhibitors of chitin synthase, making them promising antifungal agents [1]. The main components, nikkomycin X and Z, consist of a peptidyl moiety (4-(4'-hydroxy-2'-pyridinyl)-homothreonine, or HPHT) and a nucleoside moiety (nikkomycin Cx or Cz) [2].

Nikkomycin pseudo-J is a structurally distinct analogue. It was first reported alongside nikkomycin pseudo-Z from the fermentation broth of *Streptomyces tendae* Tü 901/PF 53+-3 [3] [4] [5]. The key structural difference lies in the glycosidic bond connecting the uracil base to the sugar unit, 5-amino-5-deoxy-D-allofuranuronic acid. In the classic nikkomycins J and Z, this bond is **N-glycosidic**, whereas in the pseudo forms, it is a more stable **C-glycosidic bond** between C-5 of uracil and C-1' of the sugar [3] [4]. This C-glycosidic linkage is a critical determinant of the compound's increased stability [6].

Detailed Protocol for Structure Elucidation of Nikkomycin Pseudo-J

This protocol outlines the key steps for isolating and determining the structure of **nikkomycin pseudo-J** from a microbial fermentation broth, with a focus on 2D NMR spectroscopy.

Stage 1: Fermentation and Isolation

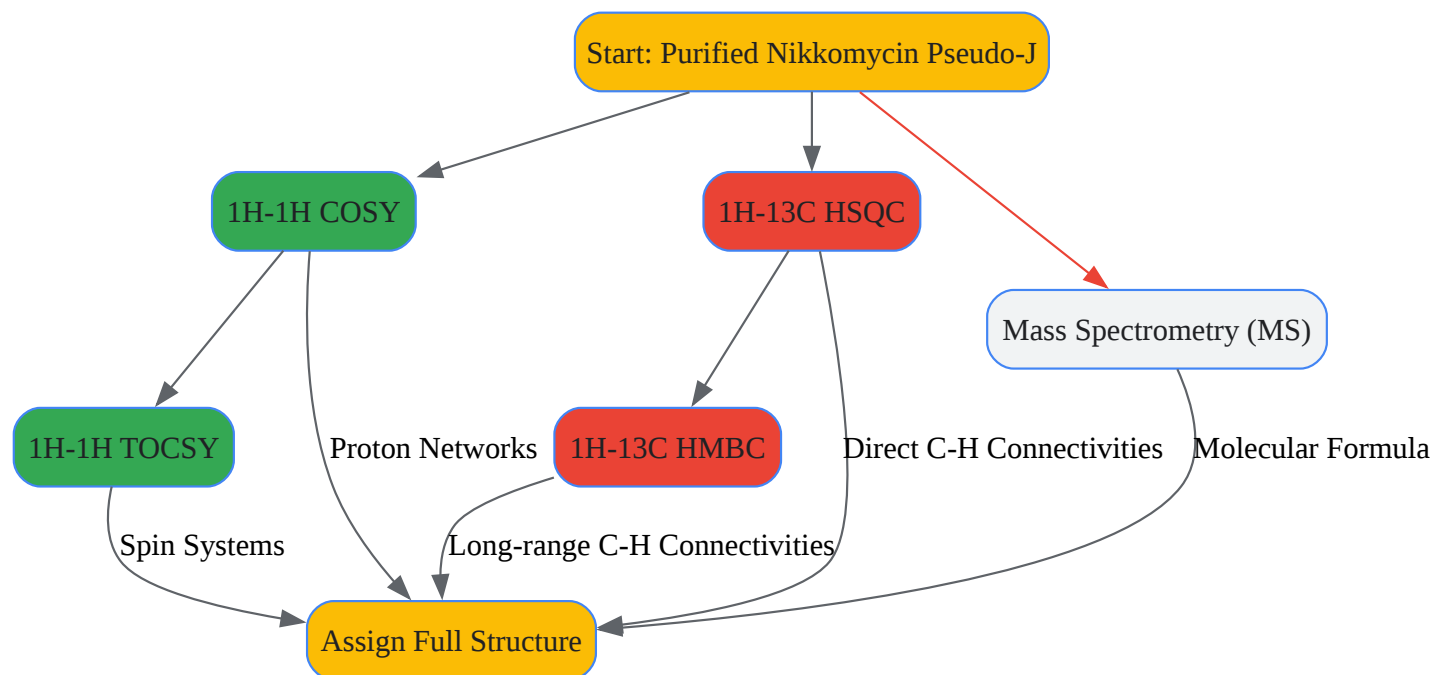
- **Microbial Fermentation:** Culture the producing strain, *Streptomyces tendae* Tü 901/PF 53+-3, in a suitable liquid fermentation medium under standard conditions (e.g., 28°C, 200 rpm for several days) [3] [5].
- **Broth Extraction:** Separate the culture broth by filtration or centrifugation. The target metabolites are present in the supernatant [3].
- **Purification:** Purify the **nikkomycin pseudo-J** from the broth using techniques such as column chromatography (e.g., ion-exchange, silica gel, or reversed-phase C18). Monitor the fractions using HPLC and/or bioassay against a sensitive fungus like *Candida albicans* [6]. The final compound is typically a white, water-soluble powder [6].

Stage 2: Structure Elucidation via 2D NMR and MS

The core structure determination relies on a combination of mass spectrometry and two-dimensional NMR techniques.

- **Mass Spectrometry (MS):** Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and formula.
 - **Procedure:** Dissolve the purified compound in a suitable solvent (e.g., water with 0.1% TFA) and infuse it into the ESI-MS system. Analyze in positive ion mode to observe the $[M+H]^+$ ion.
 - **Expected Outcome:** The exact mass will help establish the molecular formula, distinguishing it from other nikkomycins [6].
- **Two-Dimensional NMR Spectroscopy:** This is the central technique for full structure assignment. The following homonuclear and heteronuclear experiments are essential [3] [4] [7].
 - **Sample Preparation:** Dissolve 10-20 mg of purified **nikkomycin pseudo-J** in a deuterated solvent (e.g., D₂O or d₆-DMSO ~0.5 mL). Transfer to a standard 5 mm NMR tube.
 - **Data Acquisition:** Acquire a set of 2D NMR spectra at room temperature (or as required). The key experiments are outlined in the table below.

The following workflow summarizes the strategic application of 2D NMR experiments for structural determination.



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Table 1: Essential 2D NMR Experiments for **Nikkomycin Pseudo-J** Structure Elucidation.

Experiment	Type	Key Information Provided
^1H - ^1H COSY	Homonuclear	Identifies scalar-coupled protons (typically 2-3 bonds apart), revealing connectivity within the spin systems of the sugar and base moieties [7].
^1H - ^1H TOCSY	Homonuclear	Reveals all protons within an isolated spin system. Useful for identifying all protons belonging to the sugar ring or the peptidyl side chain, even if they are not directly coupled [7].
^1H - ^{13}C HSQC	Heteronuclear	Correlates each proton directly to its bonded carbon atom. This is the foundation for assigning both ^1H and ^{13}C chemical shifts [6] [7].

Experiment	Type	Key Information Provided
¹ H- ¹³ C HMBC	Heteronuclear	Detects long-range couplings (2-4 bonds) between protons and carbons. This is critical for establishing the C-glycosidic linkage between C-5 of uracil and C-1' of the sugar, and for connecting the different moieties of the molecule [6].

Modern Approaches and Analytical Considerations

While the original study successfully used the methods above, modern research can leverage advanced techniques and insights.

- **Mutasynthesis for Novel Analogues:** A powerful modern method to generate new nikkomycin analogues like nikkomycin Px and Pz is **mutasynthesis**. This involves inactivating a key biosynthetic gene (e.g., *sanL*, encoding a L-lysine 2-aminotransferase) in a producing strain like *Streptomyces ansochromogenes*, and then feeding the mutant with synthetic precursor analogues like nicotinic acid [6]. This approach can yield compounds with improved stability.
- **Stability Considerations:** C-Nucleoside antibiotics like **nikkomycin pseudo-J** exhibit greater stability under varying pH and temperature conditions compared to their N-nucleoside counterparts [6]. This is a significant advantage for potential pharmaceutical development.
- **HPLC for Analysis:** High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing nikkomycin production. For example, nikkomycin Z typically has a retention time of around 19.5 minutes under specific conditions, which can be used as a reference [2].

Application Notes and Limitations

- **Sample Purity:** The success of NMR-based structure elucidation is heavily dependent on high sample purity. Ensure rigorous purification before analysis.
- **Instrumentation:** Access to a high-field NMR spectrometer (≥ 400 MHz for ¹H) is necessary to achieve sufficient resolution and sensitivity for 2D experiments.
- **Expert Interpretation:** While this protocol provides a roadmap, the interpretation of complex 2D NMR spectra (especially HMBC) requires significant expertise in natural product chemistry.
- **Data Integration:** Always correlate NMR findings with mass spectrometry data to ensure consistency in the proposed molecular structure.

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